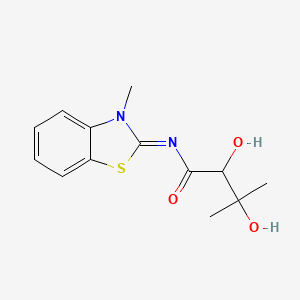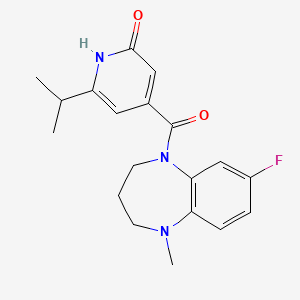![molecular formula C17H15NO6 B7437992 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acid](/img/structure/B7437992.png)
4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acid, also known as Boc-L-phenylalanine, is a chemical compound that is commonly used in the field of biochemistry and pharmacology. It is an amino acid derivative that is widely used in scientific research due to its unique properties and potential applications. In
作用機序
The mechanism of action of 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine is primarily related to its ability to form stable peptide bonds with other amino acids. When used in peptide synthesis, 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine can be selectively deprotected to allow for the formation of peptide bonds with other amino acids. Additionally, 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine can modulate protein-protein interactions and enzymatic activity through its unique chemical properties.
Biochemical and Physiological Effects:
4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine can inhibit the activity of proteases and modulate protein-protein interactions. Additionally, 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The use of 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine in scientific research has several advantages. It is a stable and readily available building block for peptide synthesis, and its compatibility with various coupling reagents allows for the synthesis of a wide range of peptides and proteins. Additionally, 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine can be selectively deprotected to allow for the formation of specific peptide bonds, making it a useful tool for the synthesis of complex peptides. However, the use of 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine in lab experiments also has limitations. Its high cost and low solubility in some solvents can limit its use in certain applications, and its potential toxicity at high concentrations should be considered.
将来の方向性
There are several future directions for the use of 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine in scientific research. One potential application is in the development of new drugs that target specific protein-protein interactions or enzymatic activity. Additionally, the use of 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine in the synthesis of complex peptides and proteins could lead to the development of new therapeutic agents or diagnostic tools. Further research is needed to explore the full potential of 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine in these areas.
合成法
The synthesis of 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine involves the reaction of L-phenylalanine with Boc-anhydride in the presence of a base catalyst such as triethylamine. The reaction results in the formation of 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine, which can be purified through crystallization or chromatography. The purity and yield of the product can be optimized through various reaction conditions, including temperature, reaction time, and solvent choice.
科学的研究の応用
4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and compatibility with various coupling reagents. 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine can also be used as a protecting group for other amino acids, allowing for the selective deprotection of specific functional groups during peptide synthesis. Additionally, 4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acidalanine has potential applications in drug discovery and development due to its ability to modulate protein-protein interactions and enzymatic activity.
特性
IUPAC Name |
4-[2-(1,3-benzodioxole-4-carbonylamino)ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c19-16(13-2-1-3-14-15(13)24-10-23-14)18-8-9-22-12-6-4-11(5-7-12)17(20)21/h1-7H,8-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSFBRNWHBQUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)NCCOC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone](/img/structure/B7437914.png)
![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)

![2,2,3,3-Tetramethyl-1-[(2-oxoazepan-3-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7437933.png)
![4-[(3,5-Diethyl-1,2-oxazol-4-yl)methylcarbamoyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7437939.png)
![2-[4-[(5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]oxan-4-yl]acetic acid](/img/structure/B7437944.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B7437957.png)
![2-[[(4,4,4-Trifluoro-3,3-dimethylbutanoyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7437965.png)
![N-[(3-methylimidazol-4-yl)methyl]-4-(1-methylpiperidin-3-yl)piperazine-1-carboxamide](/img/structure/B7437972.png)
![2-Methyl-4-[2-(oxan-4-yloxymethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B7437978.png)
![1-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-one](/img/structure/B7437982.png)
![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]-1-(2,3,3,3-tetrafluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B7438000.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)